molecular formula C11H9FN2 B8647699 4-Fluoro-3-(pyridin-3-yl)aniline

4-Fluoro-3-(pyridin-3-yl)aniline

Cat. No.: B8647699
M. Wt: 188.20 g/mol
InChI Key: RTBGBGREMLPTRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-(pyridin-3-yl)aniline is an organic compound that features a fluorine atom, a pyridine ring, and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Selectfluor® as a fluorinating agent . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the reagents and maintain the required reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(pyridin-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Fluoro-3-(pyridin-3-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(pyridin-3-yl)aniline involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-(pyridin-2-yl)phenylamine
  • 4-Fluoro-3-(pyridin-4-yl)phenylamine
  • 3-Fluoro-4-(pyridin-3-yl)phenylamine

Uniqueness

4-Fluoro-3-(pyridin-3-yl)aniline is unique due to the specific positioning of the fluorine atom and the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This positioning can lead to different binding affinities and selectivities compared to similar compounds .

Properties

Molecular Formula

C11H9FN2

Molecular Weight

188.20 g/mol

IUPAC Name

4-fluoro-3-pyridin-3-ylaniline

InChI

InChI=1S/C11H9FN2/c12-11-4-3-9(13)6-10(11)8-2-1-5-14-7-8/h1-7H,13H2

InChI Key

RTBGBGREMLPTRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC(=C2)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-bromo-4-fluorophenylamine (7.92 g, 41.7 mmol), diethyl(3-pyridyl)borane (6.74 g, 45.9 mmol), tetrakis(triphenylphosphine)palladium(0) (0.96 g, 0.83 mmol) and potassium carbonate (17.26 g, 125 mmol) in 1,2-dimethoxyethane (30 ml) and water (15 ml) was heated at 80° C. for 20 h. After cooling to ambient temperature the reaction was partitioned between ethyl acetate (500 ml) and water (500 ml). The organics were washed with brine (400 ml), dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. Purification of the residue by flash chromatography (silica gel, 0-20% EtOAc/CH2Cl2) gave 4-fluoro-3-(pyridin-3-yl)phenylamine (3.64 g, 46%) as a colourless oil that solidified on standing to afford a white solid: 1H NMR (360 MHz, CDCl3) δ 3.65 (2H, s), 6.65-6.72 (2H, m), 6.99 (1H, dd, J 9, 9 Hz), 7.33-7.37 (1H, m), 7.84-7.86 (1H, m), 8.58 (1H, d, J 4 Hz), 8.76 (1H, m).
Quantity
7.92 g
Type
reactant
Reaction Step One
Quantity
6.74 g
Type
reactant
Reaction Step One
Quantity
17.26 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.96 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of 3-(2-fluoro-5-nitrophenyl)pyridine (26 g, 119 mmol) in EtOH (200 ml) and EtOAc (200 ml) was treated with PtO2 (1.35 g, 6 mmol) then exposed to 50 psi hydrogen until uptake ceased (circa 3 hours). The reaction was filtered through glass-microfibre filter paper and concentrated to gave 3-(2-fluoro-5-aminophenyl)pyridine (22.4 g) as a dark oil which solidified on standing: δH (360 MHz, CDCl3) 3.65 (2H, s), 6.65-6.72 (2H, m), 6.99 (1H, dd, J 9 and 9), 7.33-7.37 (1H, m), 7.84-7.86 (1H, m), 8.58 (1H, d, J 4), 8.76 (1H, m).
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.35 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.